molecular formula C18H23F3N2O4 B1586388 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 885274-23-7

2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid

Cat. No. B1586388
CAS RN: 885274-23-7
M. Wt: 388.4 g/mol
InChI Key: IYIQZDBAVIZZOC-UHFFFAOYSA-N
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Description

The compound “2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, known for its ability to modulate the chemical properties of the parent molecule .

Scientific Research Applications

Formation and Transformation in Acidic Media

  • Formation of Aminosuccinyl Peptides : Prolonged acidic treatment of certain Boc-protected peptides results in the formation of aminosuccinyl (Asc) derivatives, which can transform into piperazine-2,5-dione derivatives under neutral conditions. This transformation is influenced by the C-terminal residue more than the N-terminal (Schön & Kisfaludy, 2009).

Novel Compound Synthesis

  • Synthesis of Novel Esters : Research has led to the synthesis of new esters involving piperazine derivatives, including 2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters, with structures supported by spectral and analytical data (Acharyulu et al., 2009).

Piperazine Derivatives

  • Biological Activity of Piperazine Derivatives : Combining a piperazine and boronic groups within one molecule can result in novel biological activity. Benzyl piperazine derivatives of boronic acids have been synthesized, showing structural features that make them promising candidates as biologically active compounds (Adamczyk-Woźniak et al., 2015).
  • Library Synthesis via Microwave-Mediated Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized using microwave-mediated Suzuki–Miyaura coupling, demonstrating the potential for creating diverse biaryl libraries (Spencer et al., 2011).

Antimicrobial and Anti-Inflammatory Activities

  • Novel Triazole and Piperazine Derivatives : The synthesis of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, some of which exhibit promising in vitro antimicrobial and in vivo anti-inflammatory activities, demonstrates the application of piperazine derivatives in the pharmaceutical field (Al-Omar et al., 2010).

Chelation and Chromatography

  • Sulfomethylation of Piperazine : Sulfomethylation of piperazine and other polyazamacrocycles has been studied, with the number of methanesulfonate groups introduced largely determined by pH. These sulfomethylated products have been used to create a series of mono- and diacetate, phosphonate, and phosphinate derivatives, demonstrating their utility in chelation chemistry (van Westrenen & Sherry, 1992).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-6-4-5-7-13(12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIQZDBAVIZZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376106
Record name 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid

CAS RN

885274-23-7
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-[2-(trifluoromethyl)phenyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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